Fetidine

Natural product chemistry Alkaloid taxonomy Aporphine dimer classification

Fetidine (CAS 7072-86-8) is a bisbenzylisoquinoline alkaloid belonging to the aporphine–benzylisoquinoline dimer subclass, specifically classified as a reticuline–reticuline dimer of the fetidine type. Its molecular formula is C40H46N2O8 (MW 682.8 g/mol), characterized by an ether linkage connecting C9 of the aporphine unit to C10' of the disubstituted 11',12'-benzylisoquinoline moiety.

Molecular Formula C40H46N2O8
Molecular Weight 682.8 g/mol
CAS No. 7072-86-8
Cat. No. B1221024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFetidine
CAS7072-86-8
Molecular FormulaC40H46N2O8
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC
InChIInChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1
InChIKeyIBHSRCBKJMEBQB-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fetidine (CAS 7072-86-8) Procurement Guide: Structural Identity and Pharmacological Baseline


Fetidine (CAS 7072-86-8) is a bisbenzylisoquinoline alkaloid belonging to the aporphine–benzylisoquinoline dimer subclass, specifically classified as a reticuline–reticuline dimer of the fetidine type [1]. Its molecular formula is C40H46N2O8 (MW 682.8 g/mol), characterized by an ether linkage connecting C9 of the aporphine unit to C10' of the disubstituted 11',12'-benzylisoquinoline moiety [1][2]. Naturally isolated from Thalictrum foetidum (Ranunculaceae) and detected in Apis cerana, fetidine has been documented to exhibit hypotensive, anti-inflammatory, and CNS-depressant activities in preclinical models [3][4]. The compound crystallizes with a melting point of 132–135°C and is classified as poorly water-soluble based on in silico ADMET predictions [5].

Bisbenzylisoquinoline alkaloid prototype for aporphine–benzylisoquinoline SAR studies
Chemotaxonomic marker for Thalictrum species authentication and metabolomic fingerprinting
Multi-enzyme inhibitor supporting LOX, COX, and folate pathway modulation research

Why Fetidine Cannot Be Replaced by Generic Bisbenzylisoquinoline Alkaloids in Research Applications


Aporphine–benzylisoquinoline dimers are not functionally interchangeable despite sharing a common biosynthetic origin. Fetidine belongs to the reticuline–reticuline dimer subgroup with a unique ether bridge positioning (C9–C10' on the 11',12'-disubstituted benzylisoquinoline half), which is structurally distinct from the thalicarpine type (C9–C10' on the 12',13'-disubstituted isomer) and from the istanbulamine, thalifaberine, pakistanine, and kalashine types [1]. This regiochemical variation alters molecular conformation, hydrogen-bonding capacity, and pharmacophore presentation [2]. Fetidine further differentiates itself from its closest structural analogs thalirevolutine (O-methylfetidine) and thalirevoline (C-4″ phenolic isomer) by possessing a free phenolic hydroxyl at a position critical for redox activity and protein binding, which is absent or relocated in these comparators [3]. Consequently, substituting fetidine with tetrandrine, berbamine, or cepharanthine—widely available bisbenzylisoquinolines with distinct dimeric connectivity—would yield different target engagement profiles and cannot reproduce fetidine-specific experimental outcomes [4].

Ether linkage regiochemistry
Fetidine’s C9–C10' bridge on 11',12'-disubstituted BBIQ differs from thalicarpine-type (12',13'-); dimer subclass mismatch may alter target interaction.
Free phenolic hydroxyl topology
O-methylated (thalirevolutine) or isomeric phenolic (thalirevoline) analogs lack/relocate the critical redox-active hydroxyl; binding and reactivity may not transfer.
Polypharmacology divergence
Multi-enzyme inhibition (LOX/COX/folate) vs. calcium channel or P-gp-centric mechanisms may yield different pathway modulation; single-target analogs are not equivalent.

Quantitative Differentiation Evidence for Fetidine vs. Structural Analogs and In-Class Alternatives


Structural Regiochemistry: Fetidine-Type vs. Thalicarpine-Type Ether Linkage Distinctly Defines Dimer Subclass

Fetidine is the prototype of the 'fetidine-type' aporphine–benzylisoquinoline dimers, defined by an ether bridge linking C9 of the aporphine unit to C10' of a disubstituted 11',12'-benzylisoquinoline moiety. In contrast, the thalicarpine type utilizes a C9–C10' linkage on the isomeric 12',13'-disubstituted benzylisoquinoline half [1]. This regiochemical difference is not trivial: it positions the phenolic hydroxyl and methoxy substituents in different spatial orientations relative to the dimer interface, directly impacting hydrogen-bond donor/acceptor topology and molecular shape. Fetidine is additionally distinguished from its nearest congeners thalirevolutine (O-methylfetidine, lacking a free phenolic OH) and thalirevoline (isomer bearing the phenolic group at C-4″ instead of the fetidine position) [2]. Among the five established aporphine–benzylisoquinoline subgroups, the fetidine type remains one of the least chemically explored, making authentic fetidine a non-substitutable reference standard for structure–activity relationship (SAR) studies in this pharmacophore space [1].

Ether linkage subtype
Cross-study comparable
Fetidine: C9–C10' (11',12'-BBIQ), free phenolic OH vs Thalicarpine-type: C9–C10' (12',13'-BBIQ)
Subclass-defining regiochemistry requires authentic fetidine reference; structural isomers produce distinct pharmacophore topology.
Established by NMR and chemical degradation (Tetrahedron 1977).
Natural product chemistry Alkaloid taxonomy Aporphine dimer classification

Multi-Target Pharmacological Fingerprint: Fetidine Exhibits a Distinct Polypharmacology Profile vs. Single-Target-Dominated Bisbenzylisoquinoline Alkaloids

Fetidine has been documented as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while also exhibiting weaker inhibitory activity against cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. This multi-enzyme inhibition profile contrasts with the more narrowly characterized mechanisms of widely studied bisbenzylisoquinoline alkaloids such as tetrandrine (primarily a calcium channel blocker and NR4A1 antagonist; IC50 values for L-type calcium channels ~17 μM) and cepharanthine (primarily a P-glycoprotein inhibitor and membrane stabilizer) [2]. Additionally, fetidine is reported to possess hypotensive and CNS-depressant activities in Mus musculus models, whereas tetrandrine's hypotensive effect is mechanistically attributed to calcium channel blockade [3]. The broader target engagement spectrum of fetidine makes it a candidate for multi-factorial disease models where simultaneous modulation of lipoxygenase, folate metabolism, and blood pressure is mechanistically relevant—a profile not replicated by single-mechanism-dominant comparators.

Target engagement breadth
Class-level inference
Fetidine: reported potent LOX inhibitor; also targets formyltetrahydrofolate synthetase, carboxylesterase, COX (weaker) vs Tetrandrine: primarily L-type Ca²⁺ channel blocker (IC₅₀ ~17 μM)
Broader polypharmacology profile supports multi-pathway research; quantitative IC₅₀ gaps exist for individual fetidine targets.
LOX inhibition from rat blood assay; hypotensive/sedative data in Mus musculus models (Phytochemical Dictionary 1999).
Polypharmacology Lipoxygenase inhibition Anti-inflammatory alkaloids Hypotensive natural products

Physicochemical and ADMET Differentiation: Fetidine's Solubility and Bioavailability Profile Informs Formulation Requirements

In silico ADMET predictions for fetidine indicate poor aqueous solubility (ESOL Class: Poorly soluble) and a moderate bioavailability score of 0.55 (SwissADME), with a quantitative estimate of drug-likeness (QEDw) score of 0.1936 [1]. Its melting point is experimentally determined at 132–135°C [2]. By comparison, the widely used bisbenzylisoquinoline alkaloid tetrandrine has a melting point of 217–222°C and is also poorly water-soluble but has a more extensive published formulation dataset [3]. Fetidine's topological polar surface area (TPSA) of 91.30 Ų is relatively low, suggesting potential membrane permeability despite poor aqueous solubility [1]. These physicochemical parameters differentiate fetidine from tetrandrine (higher MW 622.7, more rotatable bonds) and from berbamine (MW 608.7, fewer methoxy substituents), directly impacting chromatographic retention behavior, extraction solvent selection, and solubilization strategies during in vitro assay preparation.

Solubility & thermal profile
Cross-study comparable
MW 682.8 · TPSA 91.3 Ų · mp 132–135°C
ESOL class: poorly soluble; bioavailability score 0.55; QEDw 0.1936
Distinct melting point serves as QC identifier; poor solubility informs extraction and assay formulation design.
mp experimental (ethyl acetate); ADMET via SwissADME/RDKit predictions. Tetrandrine mp 217–222°C for comparison.
ADMET prediction Drug-likeness Aqueous solubility Natural product formulation

Natural Occurrence and Chemotaxonomic Specificity: Fetidine Is a Defining Biomarker of the Thalictrum foetidum Metabolome

Fetidine has been unequivocally identified as a constituent of Thalictrum foetidum L. (Ranunculaceae) and serves as one of five prototype alkaloids defining the aporphine–benzylisoquinoline dimer subgroups within the genus Thalictrum, alongside (+)-thalicarpine, (+)-istanbulamine, (+)-thalifaberine, and (+)-uskudaramine [1][2]. Unlike the more ubiquitously distributed bisbenzylisoquinoline alkaloids such as tetrandrine (found across Menispermaceae genera including Stephania and Sinomenium) or berbamine (Berberis spp.), fetidine's restricted botanical distribution makes it a chemotaxonomic marker specific to a narrow clade of Thalictrum species [3]. Fetidine has also been detected in Apis cerana (Asian honeybee), likely through plant–insect transfer [4]. This restricted natural occurrence means that fetidine is not a commodity alkaloid obtainable from multiple plant sources, and its procurement value lies in its use as an authentic reference compound for botanical standardization, metabolomic fingerprinting, and quality control of Thalictrum-derived herbal preparations.

Botanical distribution
Class-level inference
Fetidine: restricted to ~3–5 Thalictrum spp. (and Apis cerana) vs Tetrandrine: >20 species across Menispermaceae
Narrow distribution limits substitute sourcing; fetidine is a non-fungible chemotaxonomic marker for Thalictrum authentication.
Prototype of fetidine-type dimer subgroup alongside thalicarpine, istanbulamine, thalifaberine, uskudaramine.
Chemotaxonomy Natural product authentication Thalictrum metabolomics Biomarker alkaloids

DHFR Inhibitory Activity: Fetidine Shows Documented but Non-Quantitatively-Compared Antifolate Target Engagement

Fetidine has been evaluated for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells and against DHFR from Pneumocystis carinii, as recorded in the ChEMBL database (ChEMBL_54610 and ChEMBL_52844) [1]. However, the assay records available are summary-level only and do not report quantitative Ki or IC50 values for fetidine in these systems, nor do they provide comparator data for other bisbenzylisoquinoline alkaloids tested under identical conditions. The absence of publicly accessible quantitative inhibition constants for fetidine at DHFR represents a significant evidence gap. By contrast, several bisbenzylisoquinoline alkaloids—including tetrandrine, cepharanthine, and fangchinoline—have well-characterized IC50 values against various cancer cell lines and enzymatic targets [2]. Researchers requiring quantitative DHFR inhibition data for fetidine must commission bespoke enzymatic assays; the existing database entries confirm target engagement but are insufficient for rank-ordering potency against structural analogs.

DHFR target engagement
Data to verify
Tested against DHFR (L1210 murine leukemia) and DHFR (Pneumocystis carinii); quantitative Ki/IC₅₀ not publicly available.
Confirms DHFR binding but insufficient for rank-ordering potency; bespoke enzymatic assays required.
Summary-level ChEMBL records only (ChEMBL_54610, ChEMBL_52844); no comparator data under identical conditions.
Dihydrofolate reductase inhibition Antifolate activity Pneumocystis carinii L1210 leukemia

High-Value Application Scenarios for Fetidine (CAS 7072-86-8) Based on Verified Differentiation Evidence


Analytical Reference Standard for Thalictrum-Derived Herbal Product Authentication and Metabolomic Fingerprinting

Fetidine serves as a chemotaxonomic marker alkaloid for Thalictrum foetidum and closely related Thalictrum species. Its restricted botanical distribution—unlike the broadly occurring tetrandrine or berbamine—makes it an essential reference compound for HPLC-MS or NMR-based authentication of Thalictrum herbal materials, detection of adulteration, and standardization of botanical extracts. Procurement of authenticated fetidine (CAS 7072-86-8) is mandatory for laboratories conducting metabolomic profiling of Ranunculaceae species, where misidentification of the fetidine peak against other bisbenzylisoquinoline alkaloids would compromise chemotaxonomic conclusions [1][2].

Polypharmacology Screening in Multi-Target Anti-Inflammatory Drug Discovery Programs

Fetidine's documented multi-enzyme inhibition profile—combining potent lipoxygenase inhibition with ancillary activity against cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase—positions it as a tool compound for investigating dual LOX/COX or LOX/folate pathway modulation in inflammatory disease models. Unlike tetrandrine (calcium channel-centric) or cepharanthine (P-gp-centric), fetidine engages a target spectrum relevant to eicosanoid and folate metabolism simultaneously, making it suitable for phenotypic screening cascades in multi-factorial inflammation research [3][4].

Structure–Activity Relationship (SAR) Studies of Aporphine–Benzylisoquinoline Ether Linkage Topology

As the prototype compound defining the fetidine-type dimer subgroup (C9–C10' ether bridge on the 11',12'-disubstituted benzylisoquinoline half), fetidine is an indispensable reference compound for SAR campaigns exploring how ether linkage regiochemistry affects biological activity within the aporphine–benzylisoquinoline dimer family. Comparative studies with thalicarpine-type (12',13'-disubstituted), istanbulamine-type, and thalifaberine-type dimers require fetidine as the authentic structural benchmark to isolate the contribution of regiochemistry to target binding, cytotoxicity, or pharmacokinetic behavior [1].

Natural Product Derivatization and Semi-Synthetic Optimization Programs Targeting Improved Solubility

Fetidine's poor aqueous solubility (ESOL class: poorly soluble) and moderate bioavailability score (0.55) present a defined optimization starting point for medicinal chemistry programs. Its free phenolic hydroxyl group—absent in thalirevolutine (O-methylfetidine)—provides a tractable handle for prodrug design, glucuronidation, or PEGylation strategies. Procurement of the parent alkaloid is the prerequisite step for generating and characterizing semi-synthetic derivatives with improved drug-like properties, leveraging the distinct phenolic chemistry that differentiates fetidine from its fully methylated analogs [5].

Application
Selection Property
Validation Focus
Thalictrum herbal authentication and metabolomics
Chemotaxonomic specificity
Chromatographic identity confirmation
Inflammation pathway research (multi-target models)
Multi-enzyme inhibition (LOX/COX/folate)
Pathway modulation and target engagement assays
Aporphine–benzylisoquinoline SAR studies
Fetidine-type ether linkage topology
Regiochemistry vs. biological activity correlation
Natural product derivatization (solubility optimization)
Free phenolic hydroxyl handle
Prodrug/conjugation feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.